![molecular formula C21H14FN3OS2 B4888378 N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4888378.png)
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide
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Overview
Description
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide, also known as BF-168, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound is a member of the benzothiazole family and has a molecular weight of 436.48 g/mol.
Mechanism of Action
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide exerts its therapeutic effects through the inhibition of various enzymes and proteins, including histone deacetylases, carbonic anhydrases, and heat shock proteins. These enzymes and proteins are involved in various cellular processes, including gene expression, protein folding, and cell signaling. By inhibiting these enzymes and proteins, N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide can alter the cellular processes and provide potential therapeutic benefits.
Biochemical and Physiological Effects:
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide can inhibit the growth of cancer cells, reduce inflammation, and inhibit the aggregation of amyloid-beta peptides. In vivo studies have shown that N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide can reduce tumor growth, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has several advantages and limitations for lab experiments. The advantages include its high purity, solubility in various solvents, and its ability to inhibit various enzymes and proteins. The limitations include its low stability in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to determine its effectiveness in vivo.
Future Directions
There are several future directions for the research on N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide. These include:
1. Further studies to determine the effectiveness of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide in vivo in various disease models.
2. Development of new analogs of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide with improved pharmacological properties.
3. Studies to determine the potential toxicity of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide at high concentrations.
4. Investigation of the potential synergistic effects of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide with other therapeutic agents.
5. Studies to determine the mechanism of action of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide in various cellular processes.
In conclusion, N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide is a promising small molecule inhibitor that has shown potential therapeutic benefits in various scientific research studies. Further studies are needed to determine its effectiveness in vivo and to develop new analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 4-fluoroaniline, followed by the reaction with carbon disulfide, and finally the reaction with 3-fluorobenzoyl chloride. The yield of the synthesis process is approximately 65% and the purity of the compound can be achieved through recrystallization.
Scientific Research Applications
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
Inflammation is a key factor in the development of various diseases, including arthritis, asthma, and cardiovascular diseases. N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has been shown to inhibit the production of inflammatory cytokines and chemokines, thereby reducing inflammation and providing potential therapeutic benefits.
In neurodegenerative disorders, N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. It has also been shown to enhance the clearance of tau protein, which is associated with the development of various neurodegenerative disorders.
properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3OS2/c22-15-5-3-4-14(12-15)19(26)25-21(27)23-16-10-8-13(9-11-16)20-24-17-6-1-2-7-18(17)28-20/h1-12H,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJWUAUJWTTYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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